molecular formula C23H28O10 B10848651 Enhydrine

Enhydrine

Cat. No.: B10848651
M. Wt: 464.5 g/mol
InChI Key: VCBNPTWPJQLHQN-ZRVFLOPNSA-N
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Description

Enhydrine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a naturally occurring compound found in certain plants and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Enhydrine can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the plant Enhydra fluctuans. The extraction process typically involves solvent extraction followed by purification steps like chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. This involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Enhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Enhydrine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing various organic compounds.

    Biology: this compound has been studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular disorders.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Enhydrine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For instance, this compound may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Enhydrine can be compared with other similar compounds, such as:

    Ephedrine: Both compounds have stimulant properties, but this compound is less potent and has a different mechanism of action.

    Pseudoephedrine: Similar to Ephedrine, but with a slightly different chemical structure and pharmacological profile.

    Phenylephrine: Another compound with similar uses, but it primarily acts on alpha-adrenergic receptors.

This compound’s uniqueness lies in its specific molecular interactions and the range of applications it offers, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+/t11-,14+,15-,16-,17-,18+,22+,23-/m0/s1

InChI Key

VCBNPTWPJQLHQN-ZRVFLOPNSA-N

Isomeric SMILES

C[C@H]1[C@@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CC/C=C(\[C@@H]2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Origin of Product

United States

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